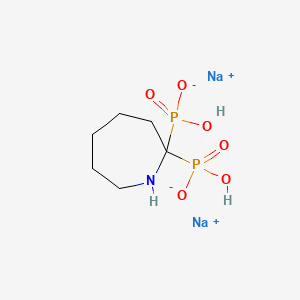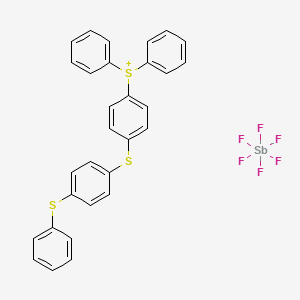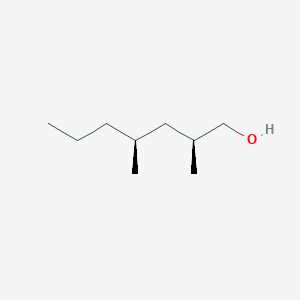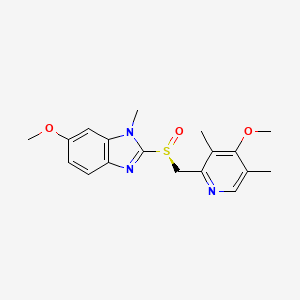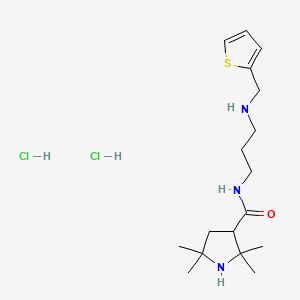
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-((2-thienylmethyl)amino)propyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thienylmethyl group, and the coupling of these components with the propylenediamine backbone. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, ensuring consistent quality and yield. This may include the use of large-scale reactors, continuous flow systems, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or products.
Reduction: Reduction reactions may alter the functional groups or overall structure of the compound.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs.
科学的研究の応用
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications, such as in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
Similar compounds may include other pyrrolidine derivatives, thienylmethyl-containing compounds, and propylenediamine-based molecules. Examples include:
- 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-furylmethyl)propylenediamine
- 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-phenylmethyl)propylenediamine
特性
CAS番号 |
93798-94-8 |
|---|---|
分子式 |
C17H31Cl2N3OS |
分子量 |
396.4 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-N-[3-(thiophen-2-ylmethylamino)propyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H29N3OS.2ClH/c1-16(2)11-14(17(3,4)20-16)15(21)19-9-6-8-18-12-13-7-5-10-22-13;;/h5,7,10,14,18,20H,6,8-9,11-12H2,1-4H3,(H,19,21);2*1H |
InChIキー |
BJBCRUNXBNUNFK-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CS2)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



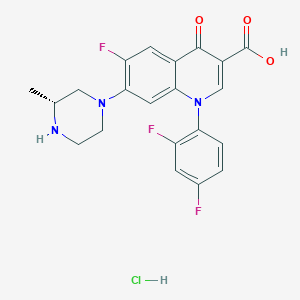
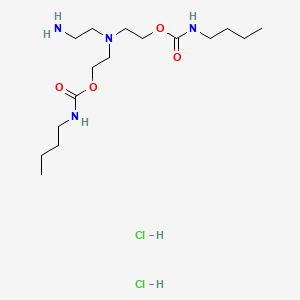
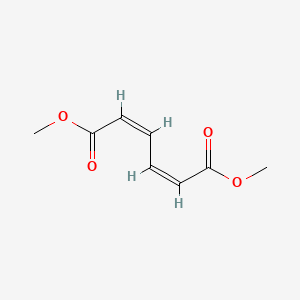
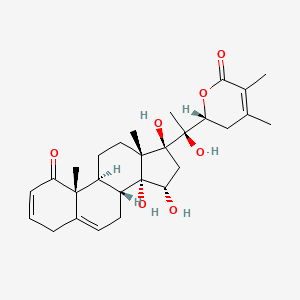
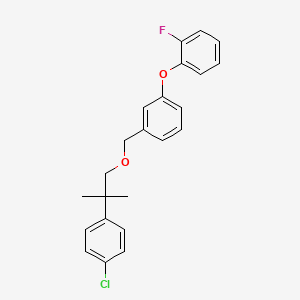
![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)

![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)
